molecular formula C14H15N3O4 B163781 H-Gly-Gly-AMC

H-Gly-Gly-AMC

Cat. No.: B163781
M. Wt: 289.29 g/mol
InChI Key: LPLILQIZVFKNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is widely used in biochemical assays to evaluate protease activity, particularly in bacterial proteases such as those from Pseudomonas aeruginosa and Staphylococcus aureus . The compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gly-Gly-AMC typically involves the coupling of Glycyl-Glycine with 7-amido-4-methylcoumarin. The process begins with the protection of the amino groups of Glycyl-Glycine to prevent unwanted side reactions. This is followed by the activation of the carboxyl group, which is then coupled with 7-amido-4-methylcoumarin under controlled conditions. The protective groups are subsequently removed to yield the final product .

Industrial Production Methods: Industrial production of Gly-Gly-AMC follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reactions .

Chemical Reactions Analysis

Types of Reactions: Gly-Gly-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin results in the release of a fluorescent signal .

Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific proteases and are conducted under physiological conditions (pH 7.4, 37°C). The reactions can be monitored using fluorescence spectroscopy to measure the release of 7-amido-4-methylcoumarin .

Major Products Formed: The major product formed from the hydrolysis of Gly-Gly-AMC is 7-amido-4-methylcoumarin, which emits a fluorescent signal upon release. This property is utilized in various biochemical assays to quantify protease activity .

Scientific Research Applications

Gly-Gly-AMC has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Gly-Gly-AMC involves its hydrolysis by specific proteases. The proteases recognize and cleave the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin, resulting in the release of the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to quantify the protease activity. The molecular targets of Gly-Gly-AMC are the active sites of proteases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

  • Z-Gly-Gly-Arg-AMC
  • Z-Gly-Gly-Leu-AMC
  • Gly-Gly-Leu-AMC

Comparison: Gly-Gly-AMC is unique in its specificity for certain bacterial proteases, making it particularly useful in diagnostic assays for bacterial infections. Compared to other similar compounds, Gly-Gly-AMC has a distinct substrate sequence that allows for selective hydrolysis by specific proteases. This specificity enhances its utility in research and diagnostic applications .

Properties

IUPAC Name

2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLILQIZVFKNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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